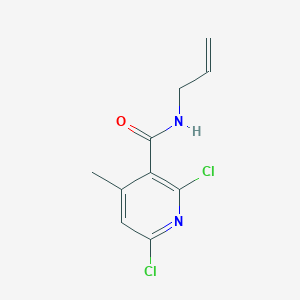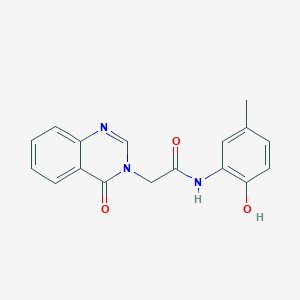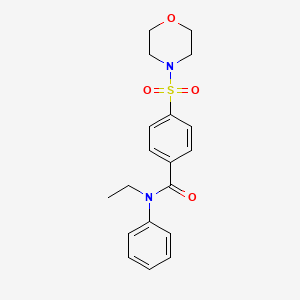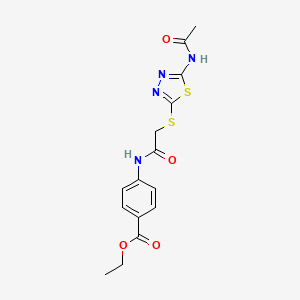![molecular formula C16H22N4O3S2 B4540273 ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4540273.png)
ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include ethyl chloroformate, thionyl chloride, and various amines under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and automated monitoring systems helps in optimizing the reaction parameters, reducing production costs, and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides and alkylating agents.
Common Reagents and Conditions
The reactions often require specific conditions such as inert atmospheres (e.g., nitrogen or argon), controlled temperatures, and the use of solvents like dichloromethane or ethanol. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound.
Major Products
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(5-METHYL-5-VINYLTETRAHYDROFURAN-2-YL)PROPAN-2-YL CARBONATE
- PHENOL, 2-METHYL-5-(1-METHYLETHYL)-
Uniqueness
ETHYL 4-METHYL-2-(2-{[4-METHYL-5-(PROPAN-2-YL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of an imidazole and thiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 4-methyl-2-[[2-[(5-methyl-4-propan-2-yl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-6-23-14(22)13-10(5)18-16(25-13)19-11(21)7-24-15-17-9(4)12(20-15)8(2)3/h8H,6-7H2,1-5H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKVORTXFMADSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC(=C(N2)C)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4540208.png)

![methyl 2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4540217.png)
![2-(mesityloxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4540230.png)
![[3-(4-Chlorophenyl)sulfonyloxyphenyl] 4-chlorobenzenesulfonate](/img/structure/B4540234.png)
![1-(ethylsulfonyl)-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide](/img/structure/B4540242.png)
![ethyl 2-[3,5-bis(4-amino-1,2,5-oxadiazol-3-yl)-1h-1,2,4-triazol-1-yl]acetate](/img/structure/B4540245.png)

![methyl 4-ethyl-5-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4540259.png)
![4-chloro-3,5-dimethyl-1-[(4-propylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4540264.png)
![2-({2-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-2-oxoethyl}thio)nicotinic acid](/img/structure/B4540266.png)

![N~2~-(4-chlorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4540281.png)
